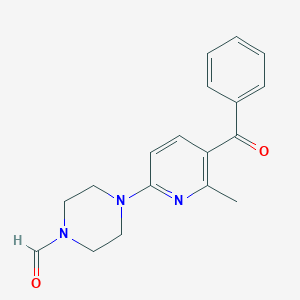
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C18H19N3O2 and a molecular weight of 309.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzoyl group and a methylpyridinyl group. It is a high-purity compound often used in advanced research due to its reactivity and selectivity .
Vorbereitungsmethoden
The synthesis of 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves several steps. One common synthetic route starts with the preparation of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This intermediate is obtained through aromatic nucleophilic substitution (SNAr) starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation
Analyse Chemischer Reaktionen
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Wissenschaftliche Forschungsanwendungen
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, which can lead to various biological effects . Additionally, the benzoyl and methylpyridinyl groups contribute to its overall reactivity and selectivity in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives such as:
4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
Piperazine hydrate: Used as an anthelmintic agent.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19N3O2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-(5-benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H19N3O2/c1-14-16(18(23)15-5-3-2-4-6-15)7-8-17(19-14)21-11-9-20(13-22)10-12-21/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
OSEZUQCRGSGSPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


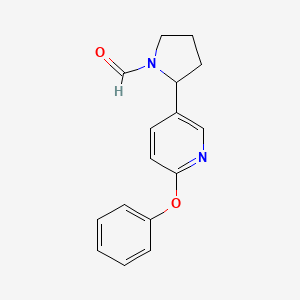

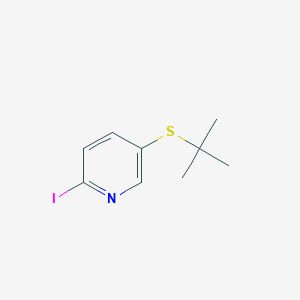

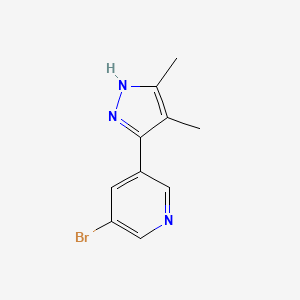


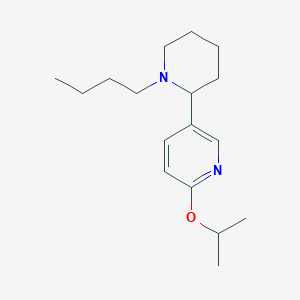
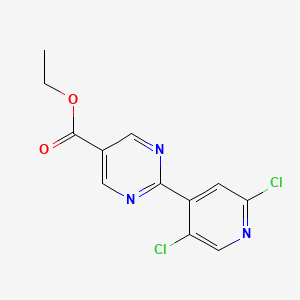
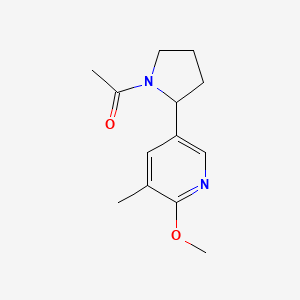
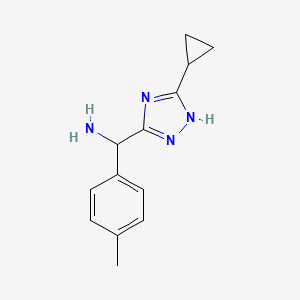
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)
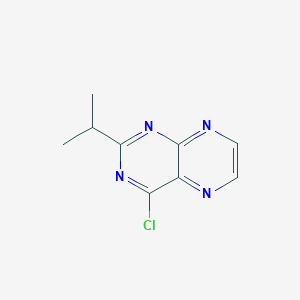
![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)
